The quintessential guide to DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite: Chemical Properties and Synthetic Applications
The quintessential guide to DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite: Chemical Properties and Synthetic Applications
Introduction: A paradigm shift in oligonucleotide synthesis
In the dynamic landscape of nucleic acid chemistry, the pursuit of modified oligonucleotides with enhanced therapeutic and diagnostic potential is relentless. Among the arsenal of modified phosphoramidites, DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite stands out as a critical building block for the synthesis of oligonucleotides with unique biological properties. The strategic placement of a fluorine atom at the 5-position of the cytidine ring introduces profound electronic effects, influencing base pairing, thermal stability, and enzymatic interactions. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential. The incorporation of 5-fluorocytidine is a key strategy in the study of DNA cytosine methyltransferases, as it can act as a mechanism-based inhibitor, forming a covalent adduct with the enzyme.[1] This technical guide will delve into the nuances of utilizing this powerful reagent, from its fundamental chemical characteristics to detailed protocols for its successful incorporation and subsequent deprotection in automated oligonucleotide synthesis.
Core Chemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite is paramount for its effective use. These properties dictate its stability, solubility, and reactivity during oligonucleotide synthesis.
| Property | Value | Source |
| Molecular Formula | C39H47FN5O7P | [2][3] |
| Molecular Weight | 747.79 g/mol | [1][2] |
| CAS Number | 143774-48-5 | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | [4] |
| Storage Conditions | -20°C to -80°C, under dry, inert atmosphere (e.g., Argon) | [1][5] |
Automated Oligonucleotide Synthesis: Incorporation of 5-Fluoro-2'-deoxycytidine
The integration of DMTr-5-fluoro-2'-deoxycytidine into synthetic oligonucleotides is seamlessly achieved through standard automated phosphoramidite chemistry. However, meticulous attention to anhydrous conditions is crucial to ensure high coupling efficiency, as phosphoramidites are susceptible to hydrolysis.[6][7]
Pre-synthesis Preparation: Ensuring Anhydrous Conditions
The presence of water is a primary contributor to low coupling efficiency.[6][7] Therefore, all reagents and solvents must be rigorously dried.
-
Solvents: Use anhydrous acetonitrile with a water content of <30 ppm, preferably <10 ppm.[4]
-
Phosphoramidite Solution: Prepare a 0.1 M solution of DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite in anhydrous acetonitrile.[4] To ensure dryness, molecular sieves can be added to the solvent at least 24 hours prior to use.[4]
The Synthesis Cycle: A Step-by-Step Protocol
The automated synthesis cycle for incorporating the modified phosphoramidite follows the standard four steps: deblocking, coupling, capping, and oxidation.
Caption: Automated oligonucleotide synthesis cycle.
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).
-
Time: 60-180 seconds.[8]
-
Purpose: Removes the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling
-
Reagents:
-
0.1 M DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite in anhydrous acetonitrile.
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Time: 30-600 seconds. Modified phosphoramidites may require longer coupling times than standard bases. A typical starting point is 180-300 seconds.[8]
-
Purpose: The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[9]
Step 3: Capping
-
Reagents:
-
Capping Reagent A (e.g., acetic anhydride in THF/pyridine).
-
Capping Reagent B (e.g., N-methylimidazole in THF).
-
-
Time: 30-60 seconds.[8]
-
Purpose: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.[10]
Step 4: Oxidation
-
Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.
-
Time: 30-60 seconds.[8]
-
Purpose: Oxidizes the unstable phosphite triester to a stable phosphate triester, completing the nucleotide addition cycle.[11]
Deprotection of 5-Fluoro-2'-deoxycytidine-Containing Oligonucleotides: A Critical Step
The final deprotection step is crucial for obtaining a high-purity, functional oligonucleotide. The 5-fluorocytosine moiety is sensitive to certain deprotection conditions, which can lead to unwanted side reactions. Therefore, a carefully selected deprotection strategy is essential.[1]
Choosing the Right Deprotection Strategy
The choice of deprotection method depends on the other components of the oligonucleotide, such as other modified bases or fluorescent dyes that may be sensitive to harsh conditions.[12][13]
Caption: General deprotection workflow.
Standard Deprotection Protocol
For oligonucleotides containing only standard bases and the 5-fluoro-2'-deoxycytidine modification, a standard deprotection protocol using concentrated ammonium hydroxide is often sufficient.
-
Reagent: Concentrated ammonium hydroxide (28-30%).
-
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Heat at 55°C for 8-12 hours.
-
Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness.
-
Mild Deprotection Protocol for Sensitive Oligonucleotides
For oligonucleotides containing base-labile modifications or sensitive dyes, a milder deprotection strategy is necessary to prevent degradation.
-
Reagent: A mixture of aqueous ammonium hydroxide and methylamine (AMA) (1:1 v/v).[12]
-
Procedure:
-
Transfer the solid support to a sealed vial.
-
Add the AMA solution.
-
Heat at 65°C for 10-15 minutes.[12]
-
Cool, transfer the supernatant, and evaporate to dryness.
-
-
Alternative Mild Deprotection: 0.05 M potassium carbonate in methanol.
-
Procedure:
Applications in Research and Drug Development
The unique properties imparted by the 5-fluoro modification make oligonucleotides containing 5-fluoro-2'-deoxycytidine valuable tools in various research and therapeutic applications.
-
Mechanism-Based Inhibition of DNA Methyltransferases: The 5-fluorocytosine residue can act as a suicide inhibitor of DNA cytosine-5-methyltransferases, forming a stable covalent complex with the enzyme. This allows for the detailed study of the enzyme's catalytic mechanism.[1]
-
Antisense and RNAi Therapeutics: The incorporation of 5-fluoro-2'-deoxycytidine can enhance the nuclease resistance and binding affinity of antisense oligonucleotides and siRNAs, potentially improving their therapeutic efficacy.
-
Diagnostic Probes: The altered hybridization properties of 5-fluorocytidine-containing oligonucleotides can be exploited in the design of highly specific probes for various diagnostic assays.
Safety and Handling: A Prudent Approach
As with all laboratory chemicals, proper safety precautions must be observed when handling DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite and the reagents used in oligonucleotide synthesis and deprotection.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Phosphoramidites: Phosphoramidites are moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques.[15] Avoid inhalation of the powder.
-
Handling Deprotection Reagents: Concentrated ammonium hydroxide and methylamine are corrosive and have strong, irritating odors. Work in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite is a versatile and powerful reagent for the synthesis of modified oligonucleotides with significant potential in research and drug development. A comprehensive understanding of its chemical properties, coupled with meticulous attention to synthetic and deprotection protocols, is essential for its successful application. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this important building block in their scientific endeavors.
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Marasco, C. J., Jr., et al. (1992). A convenient method for the direct incorporation of 5-fluoro-2'-deoxycytidine into oligodeoxynucleotides. The Journal of Organic Chemistry, 57(23), 6363-6365. [Link]
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Rayner, S., et al. (1998). An automated multiplex oligonucleotide synthesizer: development of high-throughput, low-cost DNA synthesis. Genome Research, 8(7), 741-747. [Link]
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Zhang, Z., & Tang, X. (2018). Oligonucleotide synthesis under mild deprotection conditions. Molecules, 23(10), 2651. [Link]
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Yeung, A. T., & Miller, C. G. (1990). A general method of optimizing automated DNA synthesis to decrease chemical consumption to less than half. Analytical Biochemistry, 187(1), 66-75. [Link]
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Madsen, C. S., & Nielsen, T. E. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 1-8. [Link]
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PubChem (n.d.). DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite. Retrieved from [Link]
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Kumar, R., & Gupta, K. C. (2008). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Oligonucleotides, 18(1), 87-92. [Link]
- Thermo Fisher Scientific (n.d.). Nucleic Acid Technologies Amidites for Fast Deprotection Conditions.
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